
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group at the second position and a cyanobenzoate group attached to it. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate typically involves the esterification of (1R,2S)-2-hydroxycyclohexanol with 4-cyanobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The cyanobenzoate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: (1R,2S)-2-Oxocyclohexyl 4-cyanobenzoate.
Reduction: (1R,2S)-2-Hydroxycyclohexyl 4-aminobenzoate.
Substitution: (1R,2S)-2-Tosyloxycyclohexyl 4-cyanobenzoate and subsequent products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyanobenzoate group can interact with enzymes and receptors, modulating their function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-Isopropyl-5-methylcyclohexyl 4-cyanobenzoate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromopropanoate
- (1R,2S,5R)-N-[4-(Cyanomethyl)phenyl]-2-isopropyl-5-methylcyclohexanecarboxamide
Uniqueness
(1R,2S)-2-Hydroxycyclohexyl 4-cyanobenzoate is unique due to its specific stereochemistry and the presence of both hydroxyl and cyanobenzoate groups. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
612086-30-3 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
[(1R,2S)-2-hydroxycyclohexyl] 4-cyanobenzoate |
InChI |
InChI=1S/C14H15NO3/c15-9-10-5-7-11(8-6-10)14(17)18-13-4-2-1-3-12(13)16/h5-8,12-13,16H,1-4H2/t12-,13+/m0/s1 |
Clave InChI |
UAFKXTWSRCTQNP-QWHCGFSZSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)O)OC(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1CCC(C(C1)O)OC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


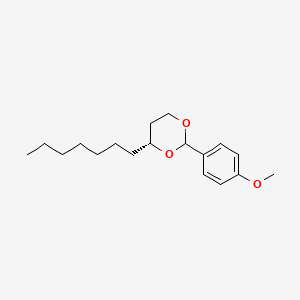
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

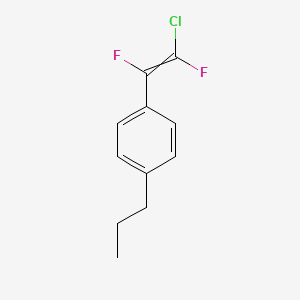

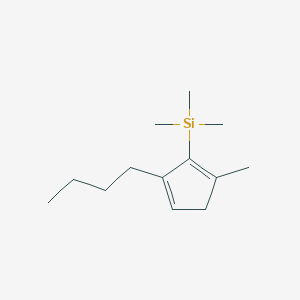

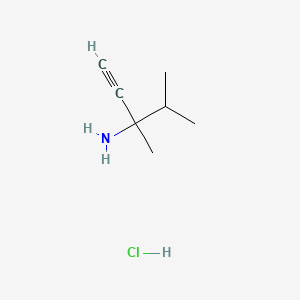

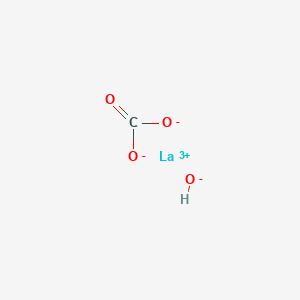

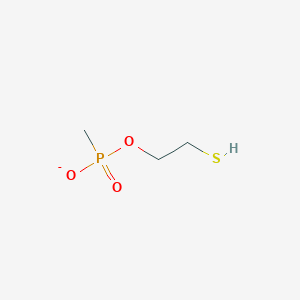
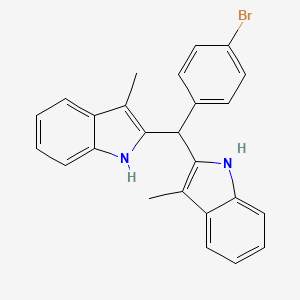
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
